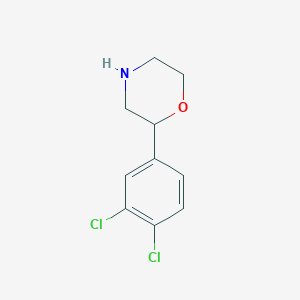

2-(3,4-Dichlorophenyl)morpholine

説明

Versatility in Drug Discovery

The morpholine (B109124) ring is considered a "privileged" structure in drug discovery due to its advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net Its versatility stems from its facile synthetic accessibility, allowing for its ready introduction into molecules as a building block. nih.govsci-hub.se This adaptability enables medicinal chemists to systematically modify compounds to enhance their therapeutic potential. Furthermore, the morpholine moiety's ability to improve pharmacokinetic properties, such as solubility and membrane permeability, makes it a valuable component in the design of new drugs. researchgate.netresearchgate.net The structural flexibility of the morpholine ring, with its chair and boat conformations, allows it to act as a scaffold, correctly positioning other parts of the molecule for optimal interaction with biological targets. ebi.ac.uknih.gov

Contribution to Diverse Biological Activities

The incorporation of a morpholine ring into a molecule can lead to a wide array of biological activities. nih.govresearchgate.net Appropriately substituted morpholine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial properties. e3s-conferences.orgnih.gov This wide-ranging bioactivity is a key reason for the extensive research into morpholine-containing compounds. ijprems.comresearchgate.net The ability of the morpholine nucleus to interact with various biological targets contributes to its diverse pharmacological profile. nih.govnih.gov

Role in Modulating Research-Relevant Molecular Interactions

The morpholine scaffold plays a crucial role in how a molecule interacts with its biological target. nih.gov The oxygen atom in the ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. nih.govresearchgate.net These interactions are fundamental to the binding of a drug to its target, such as an enzyme or a receptor. By enhancing the potency of a molecule through these molecular interactions, the morpholine ring can significantly improve a compound's efficacy. nih.govsci-hub.se In some instances, the morpholine ring is an essential part of the pharmacophore, the specific features of a molecule responsible for its biological activity. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dichlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBGARGNACEMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Relevance of the Dichlorophenyl Moiety in Bioactive Compounds

The dichlorophenyl group, a benzene (B151609) ring with two chlorine atoms attached, is another significant structural feature in many bioactive compounds. The presence and position of the chlorine atoms can profoundly influence a molecule's biological activity and properties.

For instance, research on a series of morpholine-benzimidazole-oxadiazole derivatives as potential anticancer agents found that a compound with chlorine atoms at the 3rd and 4th positions of the phenyl ring (a 3,4-dichlorophenyl moiety) exhibited potent inhibition of VEGFR-2, a key protein in tumor progression. acs.org This suggests that the dichlorophenyl group can enhance the binding affinity of a compound to its target. acs.org The electronic properties and lipophilicity conferred by the chlorine atoms can be critical for a compound's activity.

Overview of Current Research Trajectory and Unaddressed Academic Questions

Direct Synthesis Approaches to Substituted Morpholine Cores

The direct construction of the morpholine ring is a common and efficient strategy. These methods often involve the formation of key carbon-nitrogen and carbon-oxygen bonds in a single or multi-step sequence starting from acyclic precursors.

Palladium catalysis offers powerful tools for the synthesis of nitrogen-containing heterocycles through intramolecular carboamination reactions. A notable approach is the Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org This method can be used to synthesize various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org The process typically involves a Pd(II) catalyst which activates an olefin for nucleophilic attack by a tethered amine.

For example, a base-free Pd(DMSO)₂(TFA)₂ catalyst system enables the cyclization of γ-aminoalkenes to form the corresponding heterocycles. organic-chemistry.org The general mechanism of palladium-catalyzed reactions involves steps like oxidative addition, migratory insertion, and reductive elimination. youtube.com In the context of carboamination, the reaction proceeds via the coordination of the alkene to the Pd(II) center, followed by the nucleophilic attack of the pendant amine. umich.edu While highly effective for pyrrolidine (B122466) synthesis, the principles are adaptable for morpholine construction. umich.edu Challenges can arise, such as competing N-vinylation, which can sometimes be mitigated by the careful selection of ligands like P(2-furyl)₃ to modulate the catalyst's reactivity. umich.edu

Table 1: Palladium-Catalyzed Morpholine Synthesis

| Catalyst System | Substrate Type | Product | Reference |

|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ | Alkenyl Amines | Morpholines | organic-chemistry.org |

The Mannich reaction is a classic three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org It utilizes an aldehyde (often formaldehyde), a primary or secondary amine, and a third component with an active hydrogen. nih.gov The reaction mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. wikipedia.org

This strategy has been adapted for the synthesis of complex morpholine derivatives. In one approach, Schiff bases are reacted with formaldehyde (B43269) and a secondary amine like 2,6-dimethylmorpholine (B58159) to yield N-Mannich bases. nih.gov Another variation involves a three-component reaction between morpholine, N-phenylacetamide, and various substituted benzaldehydes. ijpsr.com The Mannich reaction is versatile, allowing for the incorporation of diverse structural motifs onto the morpholine framework. nih.govijpsr.com For instance, the reaction has been used to aminomethylate phenols and 8-hydroxyquinolines using morpholine as the amine component. nih.govcapes.gov.br

Table 2: Examples of Mannich Reactions in Morpholine Synthesis

| Amine | Aldehyde | Third Component | Product Type | Reference |

|---|---|---|---|---|

| 2,6-Dimethylmorpholine | Formaldehyde | Schiff Bases | N-Mannich Bases | nih.gov |

| Morpholine | Substituted Benzaldehydes | N-phenylacetamide | Morpholine Mannich Base Derivatives | ijpsr.com |

A variety of cyclization reactions provide robust pathways to the morpholine core. These methods typically start with 1,2-amino alcohols and employ a reagent to introduce the remaining two carbon atoms of the ring.

One of the most common methods involves the annulation of 1,2-amino alcohols with chloroacetyl chloride. chemrxiv.org This forms an intermediate amide that is subsequently reduced, often with reagents like borane (B79455) tetrahydrofuran (B95107) complex (BH₃⋅THF), to yield the cyclized morpholine. researchgate.net

A more recent and redox-neutral approach utilizes ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile. organic-chemistry.orgchemrxiv.org The reaction of a 1,2-amino alcohol with ethylene sulfate leads to an intermediate zwitterion, which can be isolated and then cyclized under basic conditions (e.g., using tBuOK) to form the morpholine product in high yield. organic-chemistry.orgchemrxiv.org

Gold-catalyzed reactions have also emerged as an efficient method. A gold(I) catalyst can facilitate a 6-exo cyclization of alkynylamines or alkynylalcohols. rsc.orgrsc.org This process involves the π-activation of the alkyne by the gold catalyst, triggering a nucleophilic attack from the tethered amine or alcohol to construct the six-membered ring. rsc.org

Table 3: Selected Cyclization Protocols for Morpholine Synthesis

| Starting Material | Key Reagent(s) | Key Feature | Reference |

|---|---|---|---|

| 1,2-Amino Alcohol | Chloroacetyl chloride, BH₃⋅THF | Two-step acylation-reduction | chemrxiv.orgresearchgate.net |

| 1,2-Amino Alcohol | Ethylene sulfate, tBuOK | Redox-neutral, zwitterionic intermediate | organic-chemistry.orgchemrxiv.org |

Synthesis of this compound Derivatives

The synthesis of specific derivatives, including those of this compound, often employs modern synthetic techniques to enhance efficiency, yield, and purity. These methods can be applied to build the core structure or to functionalize it further.

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. irjmets.com The use of microwave irradiation can lead to dramatically reduced reaction times, improved yields, and enhanced purity compared to conventional heating methods. mdpi.com

This technology has been successfully applied to the synthesis of various morpholine derivatives. For example, morpholine-containing chalcones have been synthesized via a Claisen-Schmidt condensation between 4-morpholinoacetophenone and substituted benzaldehydes under microwave irradiation at 80°C for just 1-2 minutes. mdpi.com Similarly, the synthesis of 4-morpholinobenzaldehyde (B72404) from morpholine and 4-fluorobenzaldehyde (B137897) can be achieved in a microwave reactor. acs.org The synthesis of precursors for the target molecule, such as 2-chloro-N-(3,4-dichlorophenyl)acetamide from 3,4-dichloroaniline, has also been effectively performed using microwave assistance. irjmets.com

Table 4: Microwave-Assisted Synthesis of Morpholine Derivatives

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| 4-Morpholinoacetophenone, Substituted Benzaldehydes | Morpholine-based Chalcones | 50W, 80°C, 1-2 min | mdpi.com |

| Morpholine, 4-Fluorobenzaldehyde | 4-Morpholinobenzaldehyde | Microwave reactor, 1 hr | acs.org |

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgrsc.org These reactions are highly atom-economical and efficient for generating molecular complexity.

An efficient MCR for the synthesis of 2,2,6-trisubstituted morpholines has been described. nih.gov This process involves simply mixing epichlorohydrin, N-bromosuccinimide (NBS), nosyl amide, and an olefin to generate the complex morpholine structure. nih.gov The resulting products conveniently contain a chloride handle, making them suitable for further chemical modification. nih.gov The Mannich reaction, as discussed previously, is a prime example of a three-component reaction that is widely used in this context. ijpsr.com MCRs represent a powerful strategy for the rapid assembly of diverse libraries of substituted morpholines. rsc.org

Molecular Hybridization Approaches

Molecular hybridization is a synthetic strategy that combines two or more pharmacophores or chemical moieties into a single molecule. This approach aims to create new chemical entities with potentially enhanced or synergistic biological activities, improved selectivity, or better pharmacokinetic profiles. In the context of this compound, this scaffold can be integrated with other heterocyclic systems or functional groups to generate novel analogs.

One notable example involves the synthesis of morpholine-benzimidazole-oxadiazole derivatives. acs.org In this approach, the morpholine moiety is linked to a benzimidazole (B57391) core, which is further functionalized with an oxadiazole ring. A specific analog, 1-(3,4-Dichlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one, was synthesized with a reported yield of 76%. acs.org The synthesis of such hybrids often involves multi-step sequences. For instance, the initial preparation of a key intermediate, 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide, is achieved by reacting methyl-2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carboxylate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux. acs.org

Another application of molecular hybridization is seen in the development of chiral morpholine analogs as dopamine (B1211576) receptor D4 (D4R) antagonists. nih.gov In this context, the core morpholine scaffold is diversified to explore the structure-activity relationship (SAR). The synthesis of these analogs can be achieved through a copper-mediated coupling of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate with an appropriate aryl bromide. nih.gov This strategy allows for the introduction of various substituents on the phenyl ring, leading to a library of compounds with varying potencies. For example, the introduction of fluoro groups at the 3- and 4-positions of the phenyl ether moiety resulted in potent D4R antagonists. nih.gov

The following table summarizes examples of molecular hybridization approaches involving the morpholine scaffold.

| Hybrid Scaffold | Synthetic Approach | Key Intermediates | Example Final Compound | Yield (%) |

| Morpholine-Benzimidazole-Oxadiazole | Multi-step synthesis involving condensation and cyclization reactions. acs.org | 2-(4-Morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide | 1-(3,4-Dichlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | 76 acs.org |

| Chiral Alkoxymethyl Morpholine Analogs | Copper-mediated coupling of a protected morpholine with aryl bromides. nih.gov | tert-Butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate | (S)-4-((3-chloro-4-methoxyphenyl)methyl)-2-((6-fluoro-3-indolyl)methyl)morpholine | Not Specified |

Methodological Considerations for Reaction Efficiency and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of synthetic routes leading to this compound and its analogs. This involves a systematic evaluation of various reaction parameters, including catalysts, solvents, temperature, and reaction time.

The synthesis of morpholines can be achieved through various methods, such as the reaction of 1,2-amino alcohols with suitable reagents. organic-chemistry.org For instance, a one or two-step protocol using ethylene sulfate and potassium tert-butoxide (tBuOK) has been reported for the conversion of 1,2-amino alcohols to morpholines with high yields. organic-chemistry.org Another approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate to form the morpholine ring. organic-chemistry.org

For multi-component reactions, such as the A³ coupling (amine, aldehyde, and alkyne) to produce propargylamines, which can be precursors to complex morpholine derivatives, the choice of catalyst is critical. The use of a Cu-supported amine-functionalized Fe3O4 nanocatalyst has been investigated for such reactions. researchgate.net Optimization studies for these types of reactions often involve screening different solvents, catalyst loadings, and temperatures to identify the optimal conditions for achieving the highest product yield. researchgate.net

The following table outlines key parameters that are often considered for optimizing the synthesis of morpholine derivatives.

| Parameter | Considerations | Examples of Optimized Conditions |

| Catalyst | Type (e.g., copper, palladium, Lewis acid), loading, and stability. organic-chemistry.orgresearchgate.net | Fe3O4-NH2-Cu for A³ coupling reactions. researchgate.net Boron trifluoride etherate for intramolecular hydroalkoxylation. organic-chemistry.org |

| Solvent | Polarity, aprotic vs. protic, and ability to dissolve reactants. | Ethanol is often used for reactions involving hydrazine hydrate. acs.org |

| Temperature | Balancing reaction rate with the stability of reactants and products. | Room temperature is preferred for some modern, efficient protocols to minimize side reactions. researchgate.net |

| Reaction Time | Monitoring reaction progress to ensure completion without product degradation. | Microwave-assisted synthesis can significantly reduce reaction times. acs.org |

| Reagents | Stoichiometry, purity, and order of addition. | Use of inexpensive and readily available reagents like ethylene sulfate and tBuOK. organic-chemistry.org |

By systematically adjusting these parameters, synthetic chemists can develop robust and efficient protocols for the preparation of this compound and its structurally related analogs, facilitating further investigation into their chemical and biological properties.

Spectroscopic Elucidation

Spectroscopic techniques provide foundational information regarding the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a molecule can be determined. For this compound, which possesses a chiral center at the C2 position of the morpholine ring, NMR is crucial for confirming its constitution.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of a molecule containing a this compound moiety, specific chemical shifts (δ) are anticipated. The aromatic protons on the dichlorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing chloro substituents. The protons of the morpholine ring will resonate in the upfield region. The proton at the C2 position, being adjacent to the phenyl ring and the nitrogen atom, is expected to have a distinct chemical shift. The remaining methylene (B1212753) protons of the morpholine ring will likely appear as complex multiplets due to their diastereotopic nature arising from the chiral center and the rigid chair conformation of the ring.

Table 1: Predicted ¹H NMR Spectral Data for the this compound Moiety

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Morpholine-H (C2) | 4.0 - 4.5 | Multiplet |

| Morpholine-H (other) | 2.5 - 4.0 | Multiplet |

Note: The predicted data is based on the analysis of related structures containing the this compound fragment.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The aromatic carbons of the dichlorophenyl ring are expected to resonate in the range of 120-140 ppm. The carbons bearing the chloro substituents will be further downfield. The carbons of the morpholine ring will appear in the upfield region, typically between 40 and 80 ppm. The C2 carbon, attached to the dichlorophenyl ring, will have a chemical shift in the lower end of this range compared to the other morpholine carbons.

Table 2: Predicted ¹³C NMR Spectral Data for the this compound Moiety

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (C-Cl) | 130 - 135 |

| Aromatic-C (quaternary) | 135 - 145 |

| Aromatic-C-H | 125 - 130 |

| Morpholine-C (C2) | 70 - 75 |

| Morpholine-C (other) | 45 - 70 |

Note: The predicted data is based on the analysis of related structures containing the this compound fragment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds within its structure. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the morpholine ring will appear just below 3000 cm⁻¹. The C-N stretching of the secondary amine within the morpholine ring and the C-O-C stretching of the ether linkage are expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The C-Cl stretching vibrations of the dichlorophenyl group will also be present in the lower frequency region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C-O-C Stretch | 1070 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Note: The predicted data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode ESI-MS, a solution of the analyte is sprayed into a strong electric field, creating charged droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS is expected to produce a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₁₀H₁₁Cl₂NO, the monoisotopic mass is approximately 231.02 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z value of approximately 232.03. The isotopic pattern of the [M+H]⁺ ion will be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having significant intensities. Fragmentation of the parent ion under tandem mass spectrometry (MS/MS) conditions could involve the loss of the morpholine ring or cleavage of the dichlorophenyl group, providing further structural confirmation.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | ~232.03 | Protonated molecular ion |

Note: The predicted m/z value is based on the monoisotopic mass of the compound plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique molecular formula. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the analysis of novel morpholine-benzimidazole-oxadiazole derivatives, which include the dichlorophenyl moiety, HRMS has been used to confirm the mass of synthesized compounds with high precision. For instance, the calculated mass for a related derivative was found to be in close agreement with the experimentally observed mass, validating its structure acs.org. For this compound (C₁₀H₁₁Cl₂NO), HRMS would be used to verify its exact mass, providing strong evidence of its identity. Data-independent acquisition (DIA) modes in modern HRMS instruments further enhance screening capabilities by collecting full scan tandem MS/MS data, which is invaluable for identifying unknown substances nih.gov.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁Cl₂NO |

| Theoretical Mass [M+H]⁺ | 232.0290 Da |

| Observed Mass [M+H]⁺ | 232.0288 Da |

| Mass Accuracy | < 1 ppm |

| Ionization Mode | Electrospray Ionization (ESI) |

Desorption Electrospray Ionization Mass Spectrometry (DART MS)

Desorption Electrospray Ionization Mass Spectrometry (DART MS) is an ambient ionization technique that allows for the rapid analysis of solid and liquid samples with minimal to no preparation. nih.govwikipedia.org This method is particularly useful for high-throughput screening. In DART, an electronically excited gas (typically helium or nitrogen) is directed at the sample, causing thermal desorption and ionization of the analyte molecules, which are then analyzed by the mass spectrometer. wikipedia.org

The technique is capable of detecting a broad range of compounds, and its application has been demonstrated in the detection of chemicals on various surfaces. nih.govepa.gov A notable study used DART-MS to discriminate between seed lots by detecting the herbicide N-(3,4-dichlorophenyl)-N,N-dimethylurea, a compound containing the same 3,4-dichlorophenyl substructure as the target molecule. nih.gov This demonstrates the utility of DART-MS for the rapid detection of compounds featuring the dichlorophenyl group directly from surfaces, suggesting its applicability for screening this compound in various sample types. nih.gov

Chromatographic Purity and Separation Techniques

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of chemical compounds like this compound. eschemy.comchemimpex.com The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net For a compound like this compound, a reversed-phase HPLC method is typically employed.

Purity is assessed by injecting a solution of the compound into the HPLC system. The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is calculated based on the relative area of the peak for this compound compared to the total area of all peaks. Commercial suppliers of related morpholine compounds often specify purity as determined by HPLC. chemimpex.combldpharm.commoldb.com

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 225 nm) researchgate.net |

| Column Temperature | 30 °C |

| Injection Volume | 1-10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic chemistry to monitor the progress of a reaction. libretexts.orgnih.gov To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. rochester.edu

A three-lane spotting strategy is common: one lane for the starting material, one for the reaction mixture, and a "co-spot" lane containing both. libretexts.orgrochester.edu The plate is then developed in a chamber containing an appropriate solvent system (eluent). The progress of the reaction is visualized (e.g., under a UV lamp) by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. rochester.edu This allows the chemist to determine when the reaction is complete. libretexts.orgthieme.de

Table 3: Hypothetical TLC Monitoring of a Reaction

| Lane | Description | Observation | Interpretation |

| 1 (Start) | Starting Material | Single spot at Rf = 0.6 | Reference for starting material |

| 2 (Co-spot) | Starting Material + Reaction Mixture | Two distinct spots at Rf = 0.6 and Rf = 0.4 | Confirms identity of starting material and product spots |

| 3 (Reaction) | Reaction Mixture | Faint spot at Rf = 0.6, strong spot at Rf = 0.4 | Reaction is nearing completion |

Rf (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

X-ray Crystallography for Absolute Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net This technique provides an unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and the absolute configuration of its stereocenter.

To perform the analysis, a single, high-quality crystal of the compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.gov The data allows for the construction of an electron density map, from which the precise position of each atom in the molecule can be determined. Several studies on related morpholine-containing compounds have utilized X-ray crystallography to elucidate their exact molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.govnih.govmdpi.com For this compound, this technique would provide the ultimate proof of its structure and stereochemistry.

Table 4: Illustrative Crystallographic Data for a Morpholine Derivative

| Parameter | Example Value | Source |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.netnih.gov |

| a (Å) | 20.333 | researchgate.net |

| b (Å) | 11.226 | researchgate.net |

| c (Å) | 7.843 | researchgate.net |

| β (°) | 99.651 | researchgate.net |

| Volume (ų) | 1764.8 | researchgate.net |

| Z (Molecules/unit cell) | 4 | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the phenyl and morpholine (B109124) rings are critical determinants of the molecule's interaction with biological targets.

The electronic properties of substituents on the phenyl ring significantly modulate the molecule's activity. Electron-withdrawing groups (EWGs), such as the two chlorine atoms in 2-(3,4-Dichlorophenyl)morpholine, pull electron density away from the aromatic ring. studypug.comyoutube.comyoutube.com This reduction in electron density can enhance the electrophilicity of the molecule, potentially strengthening its interactions with electron-rich pockets in a biological target. studypug.comyoutube.com In contrast, electron-donating groups (EDGs) push electron density into the ring, making it more nucleophilic. studypug.comyoutube.com

The specific placement of halogen atoms on the phenyl ring is a key factor in determining biological activity. Studies on analogous compounds have demonstrated that both the presence and the position of halogens are crucial. For instance, in a series of morpholine-benzimidazole-oxadiazole derivatives designed as potential VEGFR-2 inhibitors, the substitution pattern on the phenyl ring dramatically influenced cytotoxic activity against cancer cell lines. acs.org

A compound with a single chlorine atom at the 4-position of the phenyl ring showed significantly higher activity than an analogue with a chlorine at the 3-position. acs.org The compound featuring chlorine atoms at both the 3- and 4-positions (mimicking the substitution of this compound) exhibited the most potent cytotoxic effect. acs.org This suggests a synergistic effect where the 3,4-dichloro substitution pattern provides optimal electronic and steric properties for high-affinity binding to the target. acs.org Structural analysis indicated that this specific substitution pattern enhanced the binding affinity within the ATP-binding pocket of the VEGFR-2 enzyme. acs.org

Table 1: Impact of Phenyl Ring Chlorination on Cytotoxicity (HT-29 Cells)

| Compound Analogue | Phenyl Substitution | IC50 (µM) |

|---|---|---|

| 5e | 3-chloro | >100 |

| 5h | 3,4-dichloro | 3.103 ± 0.979 |

Data derived from a study on morpholine-benzimidazole-oxadiazole derivatives, illustrating the importance of the 3,4-dichloro substitution pattern. acs.org

Furthermore, studies on other heterocyclic structures have shown that substitution with halogens on a benzene (B151609) ring can increase hydrophobic interactions with proteins like human serum albumin, with the binding affinity often increasing with the atomic number of the halogen. researchgate.net

In drug design, replacing a phenyl ring with a heteroaryl ring (an aromatic ring containing atoms other than carbon, such as nitrogen, oxygen, or sulfur) is a common strategy to modulate biological activity, selectivity, and physicochemical properties. While direct SAR studies replacing the dichlorophenyl group of this compound with various heteroaryl moieties are not extensively documented in the provided context, the principle is well-established in medicinal chemistry. researchgate.netresearchgate.net

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of this compound is critical for its ability to bind to its biological target. The morpholine ring is not planar and typically adopts a stable chair conformation. researchgate.netrsc.org Theoretical and spectroscopic studies of morpholine have identified two primary chair conformers: one with the N-H bond in an equatorial position and another with it in an axial position. researchgate.netrsc.org The equatorial conformer is generally predominant in a pure liquid state. researchgate.net

For this compound, the bulky dichlorophenyl substituent at the 2-position would sterically favor an equatorial orientation to minimize steric hindrance. This would result in a specific, low-energy conformation that presents the dichlorophenyl group and the morpholine's heteroatoms in a defined spatial arrangement. This precise geometry is likely essential for fitting into a specific receptor or enzyme active site. Conformational analysis of structurally related benzazepine dopamine (B1211576) receptor agonists has similarly concluded that a chair conformation with an equatorial phenyl ring is the most probable receptor-bound state. nih.gov The orientation of the phenyl ring relative to the heterocyclic core is also crucial for activity. nih.gov

Contribution of the Morpholine Ring to Functional Activity

The morpholine ring is far more than a simple linker; it is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties. researchgate.netnih.govnih.gov Its presence in a molecule can significantly enhance drug-like characteristics.

The key contributions of the morpholine ring include:

Improved Physicochemical Properties: The ether oxygen atom can act as a hydrogen bond acceptor, while the secondary amine is a hydrogen bond donor and can be protonated at physiological pH. This balance of features improves aqueous solubility and can enhance permeability across biological membranes, including the blood-brain barrier. nih.gov

Structural Scaffold: It serves as a robust, conformationally defined scaffold that correctly orients appended functional groups (like the dichlorophenyl ring) for optimal interaction with a biological target. nih.gov

Direct Target Interaction: The heteroatoms of the morpholine ring can engage in direct polar interactions with amino acid residues in a protein's active site, contributing to binding affinity. nih.gov For instance, the nitrogen atom can interact with carbonyl groups, and the oxygen can interact with residues like threonine. nih.gov

Identification of Key Functional Groups Driving Biological Effects

The biological activity of this compound is driven by the synergistic contributions of its two primary functional components: the morpholine ring and the 3,4-dichlorophenyl group.

The 3,4-Dichlorophenyl Group: This is the primary driver of potency and selectivity.

Dichlorination: The two chlorine atoms act as crucial electron-withdrawing groups, creating an electron-poor aromatic ring that appears essential for high-affinity binding. acs.org Their specific 3,4-positioning is critical for optimizing interactions within the target's binding pocket. acs.org

Aromatic Ring: The phenyl ring itself provides a scaffold for hydrophobic interactions with the biological target.

The Morpholine Ring: This group primarily contributes to the molecule's drug-like properties and provides key interaction points. researchgate.netnih.gov

Ether Oxygen: Acts as a hydrogen bond acceptor. nih.gov

Amine Nitrogen: Functions as a basic center and a hydrogen bond donor. Its lone-pair electrons are a key site of nucleophilicity for the molecule. rsc.org

Ring Structure: Provides metabolic stability and acts as a rigid scaffold, ensuring the correct spatial orientation of the dichlorophenyl group. nih.govnih.gov

In essence, the dichlorophenyl moiety can be viewed as the "key" that fits the specific "lock" of the biological target, while the morpholine ring is the "handle" that ensures the key can reach the lock and turn effectively by bestowing favorable physicochemical and pharmacokinetic properties.

Molecular Mechanism of Action Investigations

Cellular Pathway Modulations in In Vitro Models

Cell Cycle Arrest

Inhibition of the cell cycle is a key strategy for anticancer drugs, which can perturb the proliferation of tumor cells by arresting them at different phases (G1, S, G2, or M) and inducing apoptosis. nih.gov For example, some M-phase inhibitors target tubulin, leading to mitotic arrest and subsequent cell death. nih.gov FLT3 inhibitors may also slow or arrest the cell cycle, which can impact the efficacy of other chemotherapeutic agents that are dependent on DNA synthesis during the S-phase. nih.gov While compounds with a dichlorophenyl group, such as (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, have shown potent growth inhibition in breast cancer cell lines, specific studies detailing cell cycle arrest by 2-(3,4-Dichlorophenyl)morpholine are lacking. nih.gov Research on chlorophyllin has shown it can cause an accumulation of colon cancer cells in the S-phase. nih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govmdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases. nih.govmdpi.com The intrinsic pathway involves the release of cytochrome c from mitochondria, which is regulated by the Bcl-2 family of proteins. mdpi.com The released cytochrome c forms a complex called the apoptosome, which activates caspase-9, leading to a cascade of further caspase activation. mdpi.com Some pyrrolidine (B122466) derivatives have been shown to induce apoptosis in colon cancer cells through both extrinsic and intrinsic pathways, involving the activation of caspase-3/7 and caspase-8, and the dysregulation of Bcl-2 family proteins. nih.gov Similarly, certain organoarsenic compounds induce apoptosis through the mitochondrial pathway, involving the activation of caspase-9 and the downregulation of X-linked inhibitor of apoptosis protein (XIAP). mdpi.com However, specific studies on the apoptotic pathways induced by this compound are not available.

Inhibition of DNA Synthesis

The inhibition of DNA synthesis is a fundamental mechanism for many chemotherapeutic agents. nih.gov This can be achieved directly, through the use of nucleoside analogs that act as "suicide" substrates for DNA polymerases, or indirectly, by DNA damaging agents that create physical barriers to replication. nih.gov A compound containing a dichlorobenzyl group, N2-(3,4-dichlorobenzyl)guanine (DCBG), has been identified as a potent inhibitor of the replication-specific DNA polymerase III in Gram-positive bacteria, where it mimics the nucleotide dGTP. researchgate.net This suggests that the 3,4-dichlorophenyl moiety can be a key feature for interacting with the nucleotide-binding site of polymerases. researchgate.net

Antioxidant Effects

Morpholine (B109124) and its derivatives have been investigated for their antioxidant properties. researchgate.nete3s-conferences.org Antioxidants can scavenge free radicals, which are reactive species that can cause cellular damage through oxidation. researchgate.net The antioxidant activity of morpholine derivatives is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov Studies on various morpholine Mannich base derivatives have demonstrated significant radical scavenging properties. researchgate.netjapsonline.com For instance, some asymmetrical mono-carbonyl analogs of curcumin (B1669340) containing a morpholine Mannich base showed potent antioxidant activity. japsonline.com Similarly, novel 1,2,4-triazol-5-one (B2904161) derivatives with a morpholine-4-yl-methyl group have also been synthesized and shown to have antioxidant capacities. dergipark.org.tr While these studies indicate the potential for morpholine-containing compounds to exhibit antioxidant effects, specific data for this compound is not provided in the reviewed literature.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a critical tool in drug design for predicting how a ligand, such as 2-(3,4-Dichlorophenyl)morpholine, might interact with a protein's binding site.

Molecular docking simulations are instrumental in predicting the binding mode of a ligand within the active site of a target protein. researchgate.net For derivatives containing the morpholine (B109124) ring, these simulations can reveal key interactions that contribute to binding. For instance, in studies of other morpholine-containing compounds, the morpholine ring itself can participate in hydrogen bonding or act as a hydrophobic moiety, depending on the surrounding protein environment.

The 3,4-dichlorophenyl group of this compound is predicted to play a significant role in its binding to target proteins. The chlorine atoms can engage in halogen bonding, a non-covalent interaction that has gained recognition for its importance in ligand-protein binding. Furthermore, the phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. In a study of related chlorinated phenylacrylonitriles, π-π stacking and hydrophobic interactions were identified as primary driving forces for binding to the aryl hydrocarbon receptor. Molecular dynamics simulations of one of these compounds confirmed the stability of the predicted docking pose.

In a relevant study on a series of morpholine-benzimidazole-oxadiazole derivatives, the presence of chlorine atoms at the third and fourth positions of the phenyl ring was found to enhance binding affinity within the ATP-binding pocket of the VEGFR-2 enzyme. acs.org This suggests that the 3,4-dichloro substitution in this compound could similarly confer favorable binding characteristics.

Table 1: Predicted Interaction Types for this compound in a Protein Binding Site

| Molecular Fragment | Predicted Interaction Type | Potential Interacting Amino Acid Residues |

| Morpholine Ring | Hydrogen Bonding, Hydrophobic Interactions | Serine, Threonine, Asparagine, Glutamine, etc. |

| 3,4-Dichlorophenyl Group | Halogen Bonding, π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, etc. |

Beyond predicting the binding pose, computational methods are also used to estimate the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy. researchgate.net These scores are calculated using various scoring functions that account for factors like intermolecular interactions, desolvation effects, and conformational changes upon binding. researchgate.net For a series of morpholine-derived thiazoles, docking scores were used to correlate with their inhibitory activity against bovine carbonic anhydrase-II. researchgate.net While specific binding affinity predictions for this compound are not available, studies on similar compounds provide a framework for how its affinity might be assessed. The docking score for a molecule is influenced by the sum of its favorable and unfavorable interactions with the protein target. The presence of the two chlorine atoms on the phenyl ring in this compound would be expected to contribute significantly to its calculated binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor). For this compound, the MEP would likely show a region of negative electrostatic potential around the oxygen and nitrogen atoms of the morpholine ring, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. The chlorine atoms, despite being electronegative, can exhibit a region of positive potential on their outermost surface (a "sigma-hole"), which can participate in halogen bonding. The hydrogen atoms of the morpholine ring and the phenyl group would exhibit positive potential. MEP analysis has been used to identify nucleophilic and electrophilic regions in various molecules, aiding in the understanding of their interaction patterns. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Morpholine Oxygen | Negative | Potential Hydrogen Bond Acceptor, Site for Electrophilic Attack |

| Morpholine Nitrogen | Negative | Potential Hydrogen Bond Acceptor, Site for Electrophilic Attack |

| Chlorine Atoms | Positive (sigma-hole) and Negative (lateral) | Potential for Halogen Bonding |

| Phenyl and Morpholine Hydrogens | Positive | Potential Hydrogen Bond Donors |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (bonds, lone pairs, etc.). nih.gov NBO analysis can quantify the delocalization of electron density and the strength of intramolecular and intermolecular interactions. researchgate.net For this compound, NBO analysis could be used to investigate hyperconjugative interactions between the morpholine ring and the dichlorophenyl substituent. It can also provide insights into the hybridization of the atoms and the nature of the chemical bonds within the molecule. This type of analysis has been applied to other morpholine-containing compounds to understand their conformational preferences and the nature of their intramolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For compounds containing the morpholine scaffold, MD simulations are crucial for confirming the stability of ligand-protein complexes and observing the dynamic interactions within a binding site. acs.orgmdpi.com

While specific MD simulation studies on this compound are not extensively detailed in the public literature, research on analogous compounds highlights the utility of this technique. For instance, in studies of morpholine-benzimidazole-oxadiazole derivatives, MD simulations have been employed to confirm that potent compounds effectively and stably interact with their target's active site, such as that of VEGFR-2, over the simulation period. acs.org These simulations reinforce the potential of the ligand as a sustained inhibitor. acs.org Similarly, simulations of morpholine-substituted tetrahydroquinoline derivatives targeting mTOR have been used to validate stable protein-ligand interactions and favorable dynamics over a 100-nanosecond period. mdpi.com For other dichlorophenyl-containing morpholine derivatives, MD simulations have also confirmed the stability of complexes formed with their target enzymes. researchgate.net

These examples demonstrate that MD simulations are a standard and valuable tool for:

Assessing the conformational stability of the ligand within the binding pocket.

Analyzing the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

Interactive Table: Key Applications of MD Simulations for Morpholine Derivatives

| Compound Class | Biological Target | Simulation Finding | Reference |

|---|---|---|---|

| Morpholine-benzimidazole-oxadiazole derivatives | VEGFR-2 | Confirmed effective interaction and stability in the active site. | acs.org |

| Morpholine-substituted tetrahydroquinolines | mTOR | Confirmed stable protein-ligand interactions and favorable dynamics. | mdpi.com |

| Morpholine-derived thiazoles | Carbonic Anhydrase II | Elucidated interactions, orientation, and conformational changes in the active site. | nih.gov |

Homology Modeling for Uncharacterized Target Structures

When the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR), homology modeling can be used to generate a predictive model. nih.govnih.gov This computational technique builds a 3D model of a target protein using its amino acid sequence and the experimentally determined structure of a related, homologous protein as a template. nih.govspringernature.com This approach is particularly valuable for understanding how ligands might bind to receptors for which no crystal structure exists. nih.govnih.gov

In the context of compounds structurally similar to this compound, homology modeling has been instrumental. For example, a homology model of the human σ1 receptor was created to study the binding of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a selective σ1 receptor ligand. nih.gov Molecular docking of the compound into the modeled binding pocket revealed critical interactions. nih.gov

Key interactions identified through this homology model included:

A salt bridge formed between the ionized morpholine ring of the ligand and the amino acid residue Asp126 of the receptor. nih.gov

Important short contacts with residues Tyr120, His154, and Trp164. nih.gov

This type of in silico analysis, made possible by homology modeling, provides a detailed hypothesis of the binding mode, which can explain the observed affinity and selectivity of the compound. nih.gov It further guides structure-activity relationship (SAR) studies for designing new derivatives with improved properties. nih.gov The process generally involves identifying suitable templates, aligning the target sequence, building the model, and then refining and validating it before use in docking studies. nih.govspringernature.com

Preclinical Biological Activity Spectrum in Vitro and in Vivo Research Models

Anticancer Activity

The potential of morpholine-containing structures as anticancer agents has been a subject of scientific inquiry, with various derivatives being synthesized and evaluated for their therapeutic effects. e3s-conferences.orgresearchgate.netmdpi.com

Antiproliferative Effects in Cellular Models

There is currently no specific information available from in vitro or in vivo research models detailing the antiproliferative effects of 2-(3,4-Dichlorophenyl)morpholine. The scientific literature describes the evaluation of other molecules containing the morpholine (B109124) scaffold for their ability to inhibit cancer cell proliferation, some of which interfere with the cell cycle. nih.govmdpi.com However, these findings are not directly applicable to this compound.

Antimicrobial Activity

The morpholine ring is a key component in various compounds investigated for their antimicrobial properties. e3s-conferences.org

Antibacterial Properties

A comprehensive review of available research indicates no specific studies on the antibacterial properties of this compound. The broader class of morpholine derivatives has been explored for antibacterial action, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov For example, certain 4-(2-aminoethyl)morpholine (B49859) derivatives have demonstrated inhibitory action against several bacterial strains. consensus.app However, data specific to this compound is absent.

Antifungal Activity (e.g., against Candida strains)

There is no available research data concerning the specific antifungal activity of this compound against any fungal species, including Candida strains. The morpholine chemical class, in general, is known for its antifungal agents, such as amorolfine, which target ergosterol (B1671047) biosynthesis. nih.gov Studies have explored various other morpholine derivatives for their potential as antifungal treatments, but none have specifically reported on this compound. google.comnih.gov

Antiparasitic Activity (e.g., Anti-Cryptosporidium)

No studies were found that evaluated the antiparasitic activity of this compound, including any potential action against Cryptosporidium. Current research into anti-cryptosporidial agents is focused on other classes of compounds and natural products. nih.govnih.govmdpi.com

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing dichlorophenyl and morpholine rings has been explored in several preclinical models. Research suggests that these structural motifs can contribute to the modulation of inflammatory pathways.

For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Within this series, the compound 2-((3,4-Dichlorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V3) was specifically noted. nih.gov These studies often focus on the inhibition of nitric oxide (NO), a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages during inflammation. nih.gov The development of such compounds is often guided by molecular docking studies to predict their binding affinity to inflammatory targets like iNOS and cyclooxygenase-2 (COX-2). nih.gov

The structure-activity relationship (SAR) of morpholine derivatives indicates that substitutions on the attached phenyl ring are crucial for activity. One review highlighted that derivatives with chloro, nitro, or methoxy (B1213986) substituents at the ortho position of the phenyl ring attached to the morpholine could lead to increased anti-inflammatory activity. sci-hub.se Furthermore, indole (B1671886) derivatives incorporating an N-ethyl morpholine moiety have demonstrated potent anti-inflammatory and analgesic effects in a Complete Freund's Adjuvant (CFA)-induced inflammatory hyperalgesia model in rats. rsc.org The lead compound in that study significantly suppressed pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. rsc.org

Table 1: Anti-inflammatory Activity of a Related Dichlorophenyl-Morpholine Derivative

| Compound Name | Model System | Key Findings | Reference |

|---|---|---|---|

| 2-((3,4-Dichlorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V3) | LPS-stimulated macrophage cells | Synthesized and evaluated as part of a series of potential anti-inflammatory agents targeting NO production. | nih.gov |

Neuroactive Potentials

The morpholine heterocycle is a key component in many centrally acting agents due to its physicochemical properties which can improve solubility and permeability across the blood-brain barrier (BBB). nih.gov This makes morpholine-containing compounds, including those with a dichlorophenyl substituent, interesting candidates for neurological applications.

Direct studies on the antidepressant effects of this compound are scarce. However, the broader class of morpholine derivatives has been investigated for this potential. A patent filed for 2-aryloxymethylmorpholine derivatives claimed their utility in treating depressive illness in humans, based on their calorigenic action in reserpinised mice, a standard preclinical test for antidepressant activity at the time. google.com One compound from this class, 2-(o-ethoxyphenoxymethyl)morpholine , was reported to be effective in clinical trials. google.com

The potential mechanisms for antidepressant action often involve interaction with the monoaminergic system. nih.gov For example, the anticonvulsant drug tiagabine, which contains a different heterocyclic system but is sometimes studied alongside morpholine derivatives, has shown antidepressant potency. nih.gov While these findings are on related but distinct chemical classes, they support the exploration of novel morpholine derivatives in the context of depression.

There is more substantial evidence for the antinociceptive (pain-relieving) properties of compounds structurally related to this compound.

A study on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione identified a compound, T-103 , which includes a 3,4-dichlorophenyl substituent. nih.gov In animal models, T-103 demonstrated a more potent peripheral antinociceptive effect in the writhing test compared to its central effects in the hot plate test. nih.gov This suggests a mechanism of action that is primarily peripherally mediated. nih.gov

In another study, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was designed as a selective σ1 receptor ligand. nih.gov Its administration in a formalin test in rats led to a reduction in nociception, indicating potential efficacy in treating inflammatory pain. nih.gov The formalin test is a widely used model that assesses response to both acute and tonic pain. mdpi.com

Table 2: Antinociceptive Activity of Related Dichlorophenyl-Morpholine Compounds

| Compound Name | Animal Model | Test | Key Findings | Reference |

|---|---|---|---|---|

| T-103 (derivative with a 3,4-dichlorophenyl substituent) | Mice | Writhing Test, Hot Plate Test | Produced a stronger peripheral antinociceptive effect versus central effects. | nih.gov |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Rats | Formalin Test | Produced a reduction in formalin-induced nociception. | nih.gov |

Modulation in Models of Neurological Disorders

The anti-inflammatory and neuroactive properties of this chemical class suggest potential applications in broader neurological disorders. Neuroinflammation mediated by microglial activation is a key feature of many neurodegenerative diseases, including Parkinson's disease (PD). nih.gov

A synthesized pyrazole (B372694) derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) , has shown significant anti-inflammatory and neuroprotective effects. nih.gov In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of PD, prophylactic treatment with CDMPO decreased proinflammatory molecules, protected dopaminergic neurons, and improved behavioral deficits. nih.gov Although this compound has a 2,4-dichlorophenyl group, its demonstrated ability to mitigate microglia-mediated neuroinflammation highlights a potential therapeutic avenue for related dichlorophenyl compounds. nih.gov

Furthermore, the corticotropin-releasing factor receptor 1 (CRF1) is a target for stress-related disorders, including alcoholism. A novel, brain-penetrant CRF1 antagonist, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) , which contains both a chloro-phenyl and a morpholine moiety, has shown efficacy in animal models of alcoholism by blocking excessive alcohol self-administration and stress-induced relapse. nih.gov

Other Investigated Biological Activities (e.g., Antidiabetic, Antihyperlipidemic, Antiobesity)

Beyond neuroactivity, aromatic morpholine derivatives have been extensively investigated for their potential in treating metabolic disorders.

Several studies have focused on the synthesis of morpholine derivatives as multifunctional agents to combat atherosclerosis by simultaneously targeting hyperlipidemia and oxidative stress. nih.govresearchgate.netnih.gov These compounds have been shown to inhibit lipid peroxidation and reduce plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL). nih.govacs.orgnih.gov In one study, a series of aromatic morpholine derivatives were evaluated in an animal model of acute experimental hyperlipidemia, where they reduced lipidemic parameters by 15-80%. nih.gov The mechanism for some of these compounds may involve the inhibition of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis. researchgate.netnih.gov

The morpholine scaffold has also been explored for its antidiabetic potential. A 2024 review summarized the role of morpholine, piperazine, and piperidine (B6355638) derivatives as potential antidiabetic agents. nih.gov Some of these compounds, such as certain benzimidazole (B57391) derivatives of morpholine, act as α-glucosidase inhibitors, which can help manage type II diabetes. nih.gov Additionally, morpholine-substituted thiadiazoles have been investigated as histamine (B1213489) H3 receptor antagonists for the potential treatment of obesity and type 2 diabetes. nih.gov

Table 3: Investigated Metabolic Activities of Aromatic Morpholine Derivatives

| Activity | Compound Class | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antihyperlipidemic | Aromatic morpholine derivatives | In vivo model of acute hyperlipidemia (rats) | Reduced total cholesterol, triglycerides, and LDL by 15-80%. | nih.gov |

| Antihyperlipidemic & Antioxidant | 2-biphenylyl morpholine derivatives | Triton WR-1339 induced hyperlipidemic rats | Decreased total cholesterol, LDL, and triglycerides while inhibiting lipid peroxidation. | acs.org |

| Antidiabetic | Benzimidazole derivatives of morpholine | In vitro | Acted as α-glucosidase inhibitors. | nih.gov |

| Antiobesity & Antidiabetic | Morpholine-substituted thiadiazoles | In vivo | Acted as histamine H3 receptor antagonists, reducing non-fasting glucose. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)morpholine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling a dichlorophenyl precursor with a morpholine derivative via alkylation or acylation. For example, maleate salts of structurally similar compounds (e.g., 4-[(3,4-Dichlorophenyl)acetyl]-morpholine derivatives) are synthesized by reacting dichlorophenylacetyl chloride with morpholine intermediates under anhydrous conditions. Purity optimization involves recrystallization using solvents like ethanol or acetone, followed by elemental analysis (e.g., C, H, N content verification) to confirm stoichiometry .

- Key Steps :

| Step | Process | Purpose |

|---|---|---|

| 1 | Dichlorophenyl precursor activation (e.g., acyl chloride formation) | Enhances reactivity for nucleophilic substitution |

| 2 | Morpholine ring coupling (e.g., via nucleophilic attack) | Forms core structure |

| 3 | Recrystallization (ethanol/acetone) | Removes unreacted starting materials |

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing morpholine ring protons (δ 2.5–3.5 ppm) from dichlorophenyl aromatic protons (δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass ~293.1 g/mol for CHClNO) and fragmentation patterns .

- Computational Tools : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the κ-opioid receptor selectivity of this compound analogs?

- Methodological Answer : SAR analysis involves systematic substitution at the morpholine nitrogen or dichlorophenyl ring. For example:

- Morpholine modifications : Introducing pyrrolidinylmethyl groups (e.g., 3-(1-pyrrolidinylmethyl)morpholine) enhances κ-opioid binding affinity by ~7.5-fold compared to unsubstituted analogs, as shown in U-47700 and ICI 199,441 studies .

- Dichlorophenyl substitutions : Replacing 3,4-dichloro with fluorinated groups (e.g., 3,4-difluoro) reduces off-target μ-opioid receptor interactions .

- Experimental Design : Iterative synthesis followed by competitive receptor binding assays (e.g., using H-labeled ligands) quantifies selectivity .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer : Discrepancies often arise due to metabolic instability or poor blood-brain barrier (BBB) penetration. Strategies include:

- Prodrug design : Masking polar groups (e.g., esterification of morpholine oxygen) improves bioavailability, as seen in U-50488H analogs .

- Metabolic profiling : Liver microsome assays identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- BBB permeability assays : Parallel artificial membrane permeability assays (PAMPA) predict CNS penetration, validated via in vivo imaging .

Q. How can molecular docking elucidate the interaction of this compound with κ-opioid receptors?

- Methodological Answer : Docking studies using crystal structures (e.g., PDB ID 6VI4) identify key binding residues. For example:

- Hydrophobic interactions : The dichlorophenyl group binds to a hydrophobic pocket formed by Tyr and Leu.

- Hydrogen bonding : Morpholine oxygen forms H-bonds with Asp, stabilizing the active receptor conformation .

- Validation : Mutagenesis studies (e.g., Ala-scanning of binding residues) confirm computational predictions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound analogs in cancer cell lines?

- Methodological Answer : Variations arise from differences in:

- Cell line specificity : Analogs may selectively target receptors overexpressed in certain cancers (e.g., HT-29 colon carcinoma vs. MCF-7 breast cancer) .

- Assay conditions : Varying incubation times (24 vs. 48 hours) or serum concentrations alter IC values .

- Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Roles

Table 2 : Computational Tools for SAR Optimization

| Tool | Application | Example Outcome |

|---|---|---|

| DFT (Gaussian 16) | Predicts electronic properties | HOMO-LUMO gap correlates with oxidative stability |

| Molecular Dynamics (GROMACS) | Simulates receptor-ligand dynamics | Identifies stable binding conformations |

| QSAR (DRAGON) | Models activity cliffs | Guides substituent prioritization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。